![molecular formula C14H21NO B14003477 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one CAS No. 13605-54-4](/img/structure/B14003477.png)
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, a propyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane. This method is particularly useful when the benzene ring is not strongly deactivated .
Industrial Production Methods
Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo hydrogen abstraction reactions, particularly with hydroxyl radicals, leading to the formation of various intermediates and products . These reactions are crucial in understanding its behavior under different conditions and its potential effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the phenyl group.
Methylamine: A simpler amine that is used in various chemical syntheses and industrial applications.
Dimethylamine: Another related compound used in organic synthesis and as a precursor to other chemicals.
Uniqueness
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
13605-54-4 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H21NO/c1-5-11-15(4)14(2,3)13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Clave InChI |
DBVRMXYKPXPKCW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C(C)(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


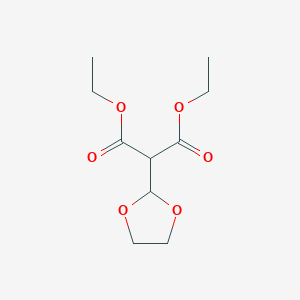



![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
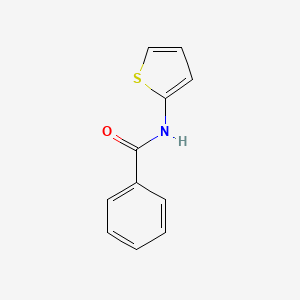
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
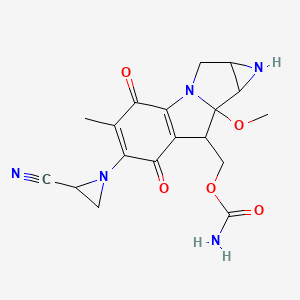
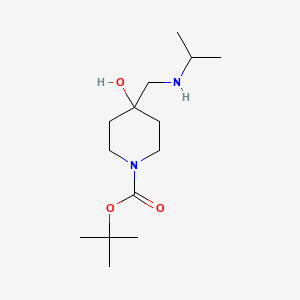
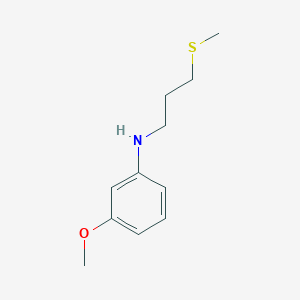
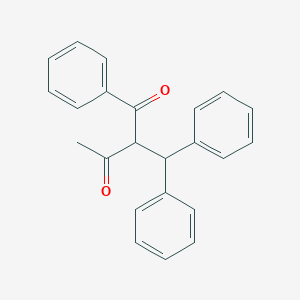
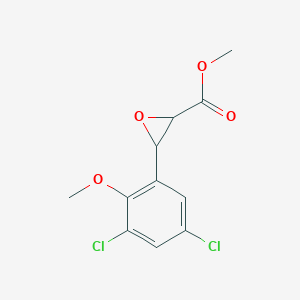
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
